molecular formula C9H6N2O4 B14505288 1H-Isoindole-1,3(2H)-dione, 2-(nitromethyl)- CAS No. 65004-95-7

1H-Isoindole-1,3(2H)-dione, 2-(nitromethyl)-

Cat. No.: B14505288
CAS No.: 65004-95-7
M. Wt: 206.15 g/mol
InChI Key: YDDMBNGWLKLHOJ-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(nitromethyl)- is a compound belonging to the isoindole family, which is known for its diverse chemical properties and applications Isoindoles are heterocyclic compounds containing a nitrogen atom within a five-membered ring fused to a benzene ring

Preparation Methods

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(nitromethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of benzyl azides with α-aryldiazoesters under rhodium catalysis can yield isoindole derivatives . Another approach includes the use of palladium-catalyzed cascade C-H transformations, which facilitate the conversion of isoindolines to isoindoles . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione, 2-(nitromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The nitromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-(nitromethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(nitromethyl)- involves its interaction with molecular targets and pathways. For example, as an inhibitor of protein kinase CK2, the compound binds to the ATP-binding site of the enzyme, preventing its activity and thereby affecting downstream signaling pathways . This inhibition can lead to therapeutic effects in conditions where CK2 is deregulated.

Comparison with Similar Compounds

1H-Isoindole-1,3(2H)-dione, 2-(nitromethyl)- can be compared with other isoindole derivatives, such as:

Properties

IUPAC Name

2-(nitromethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8-6-3-1-2-4-7(6)9(13)10(8)5-11(14)15/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDMBNGWLKLHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357121
Record name 1H-Isoindole-1,3(2H)-dione, 2-(nitromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65004-95-7
Record name 1H-Isoindole-1,3(2H)-dione, 2-(nitromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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